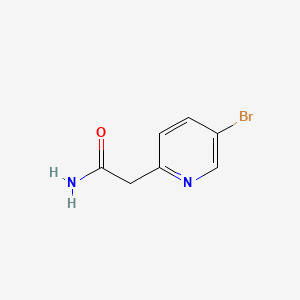

2-(5-Bromopyridin-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-1-2-6(10-4-5)3-7(9)11/h1-2,4H,3H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUIFMMXLSUUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726296 | |

| Record name | 2-(5-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335055-45-2 | |

| Record name | 2-(5-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetamide: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)acetamide, a pivotal chemical intermediate in contemporary drug discovery and development. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, and explore its significant applications, particularly in the burgeoning field of targeted protein degradation. This document is intended to serve as a critical resource for researchers and scientists engaged in medicinal chemistry, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research endeavors.

Introduction: The Significance of Bromopyridine Scaffolds

The pyridine nucleus is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of a bromine atom onto the pyridine ring, as seen in 2-(5-Bromopyridin-2-yl)acetamide, offers a strategic advantage for drug design. The bromo-substituent not only modulates the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile, but also serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. The acetamide functionality, in turn, provides a key hydrogen bond donor and acceptor motif, crucial for molecular recognition at biological targets.

Core Molecular Attributes

2-(5-Bromopyridin-2-yl)acetamide is a well-defined organic compound with the following key identifiers and properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂O | [1][2] |

| Molecular Weight | 215.05 g/mol | [1][2] |

| CAS Number | 1335055-45-2 | [1][2] |

| Appearance | Typically a white to off-white solid | [3] |

| Density | Approximately 1.6 g/cm³ | [1] |

| Flash Point | Approximately 182.9 °C | [1] |

Synthesis and Characterization: A Practical Approach

While multiple synthetic routes can be envisioned, a practical and efficient laboratory-scale synthesis of 2-(5-Bromopyridin-2-yl)acetamide proceeds via the amidation of its corresponding carboxylic acid precursor, 2-(5-Bromopyridin-2-yl)acetic acid, which is commercially available.[3] This two-step conceptual pathway starting from 2-amino-5-bromopyridine is outlined below.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary stages: the formation of the acetic acid intermediate and its subsequent conversion to the target acetamide.

Caption: Proposed two-stage synthesis of 2-(5-Bromopyridin-2-yl)acetamide.

Experimental Protocol: Amidation of 2-(5-Bromopyridin-2-yl)acetic acid

This protocol describes the conversion of the carboxylic acid precursor to the final acetamide product.

Materials:

-

2-(5-Bromopyridin-2-yl)acetic acid[3]

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(5-Bromopyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Quenching and Amidation: Cool the reaction mixture to 0 °C. Carefully and slowly add the mixture to a stirred solution of concentrated ammonium hydroxide. Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(5-Bromopyridin-2-yl)acetamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation and Quality Control

The identity and purity of the synthesized 2-(5-Bromopyridin-2-yl)acetamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the pyridyl protons, the methylene protons adjacent to the carbonyl group, and the amide protons. The aromatic region will display a distinct splitting pattern corresponding to the substituted pyridine ring.

-

¹³C NMR will show resonances for the carbonyl carbon, the methylene carbon, and the carbons of the bromopyridine ring.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of 215.05 g/mol . The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M⁺ and M+2⁺ peaks) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide carbonyl, and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

Applications in Drug Discovery: A Gateway to Targeted Protein Degradation

2-(5-Bromopyridin-2-yl)acetamide is designated as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4][5][6]

The PROTAC Concept

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[5] This polyubiquitination marks the POI for degradation by the proteasome.

Caption: The mechanism of action of a PROTAC utilizing a 2-(5-Bromopyridin-2-yl)acetamide-derived moiety.

The Role of 2-(5-Bromopyridin-2-yl)acetamide in PROTAC Synthesis

The bromopyridine moiety of 2-(5-Bromopyridin-2-yl)acetamide is a versatile precursor for the synthesis of the POI-binding ligand. The bromine atom can be readily displaced or transformed through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of chemical functionalities. This allows for the rapid generation of a library of PROTACs with diverse POI-binding warheads, facilitating the optimization of potency and selectivity. The acetamide group can serve as a connection point for the linker, or it can be further modified.

Safety and Handling

As with all laboratory chemicals, 2-(5-Bromopyridin-2-yl)acetamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-(5-Bromopyridin-2-yl)acetamide is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis, coupled with the synthetic utility of the bromopyridine scaffold, makes it an attractive starting material for the development of novel therapeutics. Its role in the synthesis of PROTACs places it at the forefront of innovative drug discovery, offering a pathway to target proteins that have been historically considered "undruggable." This guide provides a solid foundation for researchers to understand and effectively utilize this important chemical entity in their pursuit of new medicines.

References

-

Fun, H.-K., et al. (2011). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2043. Available at: [Link]

- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.

-

LabSolutions. (n.d.). 2-(5-Bromopyridin-2-yl)acetamide, min 97%, 250 mg. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 27, 2026, from [Link]

-

Al-Obeidi, F. A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-N-(tetrahydrofuran-3-yl)acetamide. Retrieved January 27, 2026, from [Link]

-

eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US2807618A - Synthesis of pyridine and 3-picoline.

-

The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)-N-(oxetan-3-yl)acetamide. Retrieved January 27, 2026, from [Link]

-

Misiak, L. (2025). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. International Journal of Current Research and Review, 17(18), 01-07. Available at: [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved January 27, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 27, 2026, from [Link]

-

MDPI. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved January 27, 2026, from [Link]

-

LookChem. (n.d.). 2-(5-bromopyridin-2-yl)acetic acid CAS NO.192642-85-6. Retrieved January 27, 2026, from [Link]

-

University of California, San Diego. (n.d.). NMR Chemical Shifts. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US5994550A - Pyridine/picoline production process.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-(5-Bromopyridin-2-yl)acetic acid 97% | CAS: 192642-85-6 | AChemBlock [achemblock.com]

- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 6. ijcrr.com [ijcrr.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetamide: From Obscure Intermediate to a Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)acetamide, a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. While its specific discovery and early history are not extensively documented, its importance lies in its utility as a key intermediate for the synthesis of a wide range of biologically active molecules. This guide will delve into the plausible synthetic routes leading to its preparation, its physicochemical properties, and its applications in the development of novel therapeutics. Particular emphasis is placed on the practical aspects of its synthesis, providing detailed experimental protocols and exploring the chemical principles that underpin these methodologies.

Introduction: The Unsung Importance of a Versatile Scaffold

In the vast landscape of chemical compounds utilized in drug discovery, some molecules, while not therapeutic agents themselves, play a pivotal role as versatile intermediates. 2-(5-Bromopyridin-2-yl)acetamide (CAS No. 1335055-45-2) is a prime example of such a compound. Its structure, featuring a brominated pyridine ring coupled to an acetamide functional group, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom provides a handle for various cross-coupling reactions, while the acetamide group can be hydrolyzed or further functionalized. Molecules containing the acetamide linkage are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1]

While a singular "discovery" paper for 2-(5-Bromopyridin-2-yl)acetamide is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry. It is most likely that its initial synthesis was not an end in itself, but rather a necessary step in the creation of more complex target molecules within various drug discovery programs.

Plausible Genesis: A Look into the Synthetic Pathways

The history of 2-(5-Bromopyridin-2-yl)acetamide is best understood by examining the logical and established synthetic routes that lead to its formation. The most probable pathways involve the preparation of key precursors, namely 2-(5-bromopyridin-2-yl)acetic acid or 2-(5-bromopyridin-2-yl)acetonitrile, followed by conversion to the final acetamide.

Pathway A: From 2-(5-Bromopyridin-2-yl)acetic acid

A common and reliable method for the synthesis of amides is through the activation of a carboxylic acid followed by reaction with ammonia.[2] Therefore, the synthesis of 2-(5-Bromopyridin-2-yl)acetic acid is a critical first step.

-

Step 1: Synthesis of 2-Amino-5-bromopyridine: This important intermediate can be prepared from 2-aminopyridine through a process of N-acylation, followed by bromination and subsequent hydrolysis.[3]

-

Step 2: Conversion to 2,5-Dibromopyridine: 2-Amino-5-bromopyridine can then be converted to 2,5-dibromopyridine via a Sandmeyer-type reaction.[4][1]

-

Step 3: Formation of 2-(5-Bromopyridin-2-yl)acetic acid: While specific literature for the direct synthesis of 2-(5-bromopyridin-2-yl)acetic acid from 2,5-dibromopyridine is sparse, a plausible route involves the formation of an organometallic reagent from 2,5-dibromopyridine, followed by carboxylation.

-

Step 4: Amidation to 2-(5-Bromopyridin-2-yl)acetamide: The resulting 2-(5-bromopyridin-2-yl)acetic acid can be converted to the acetamide through several established methods. A common approach is the activation of the carboxylic acid with a coupling agent, such as a carbodiimide, followed by the addition of ammonia.[5]

Pathway B: From 2-(5-Bromopyridin-2-yl)acetonitrile

An alternative and often efficient route to acetamides is through the hydrolysis of a nitrile.[6][7]

-

Step 1: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile: This precursor can be synthesized from 2-chloro-5-bromopyridine or 2,5-dibromopyridine by nucleophilic substitution with a cyanide salt.

-

Step 2: Partial Hydrolysis to 2-(5-Bromopyridin-2-yl)acetamide: The 2-(5-bromopyridin-2-yl)acetonitrile can then be subjected to controlled hydrolysis, typically under acidic or basic conditions, to yield the desired acetamide.[6] Care must be taken to avoid complete hydrolysis to the carboxylic acid.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 2-(5-Bromopyridin-2-yl)acetamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1335055-45-2 | |

| Molecular Formula | C₇H₇BrN₂O | [4] |

| Molecular Weight | 215.05 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity | Typically >97% | [4] |

Characterization of 2-(5-Bromopyridin-2-yl)acetamide is typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-(5-Bromopyridin-2-yl)acetamide lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for the introduction of various substituents at the 5-position of the pyridine ring through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the rapid generation of libraries of compounds for screening in drug discovery programs.

While specific drugs directly derived from 2-(5-Bromopyridin-2-yl)acetamide are not prominently documented, the broader class of pyridinyl acetamide derivatives has been investigated for a range of biological activities. These include their potential as inhibitors of various enzymes and their role in targeting specific signaling pathways implicated in diseases such as cancer and inflammatory disorders.[8]

Experimental Protocols: A Representative Synthesis

The following is a detailed, step-by-step protocol for a plausible synthesis of 2-(5-Bromopyridin-2-yl)acetamide, based on the amidation of the corresponding carboxylic acid.

Synthesis of 2-(5-Bromopyridin-2-yl)acetic acid

This is a hypothetical, yet chemically sound, multi-step procedure.

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

To a solution of 2-aminopyridine in a suitable solvent, add acetic anhydride and reflux the mixture.

-

After cooling, carefully add bromine to the reaction mixture.

-

Following the bromination, hydrolyze the intermediate with a sodium hydroxide solution to yield 2-amino-5-bromopyridine.[3]

Step 2: Synthesis of 2,5-Dibromopyridine

-

Dissolve 2-amino-5-bromopyridine in an aqueous hydrobromic acid solution.

-

Cool the solution and add a solution of sodium nitrite to form the diazonium salt.

-

Decompose the diazonium salt in the presence of a copper(I) bromide catalyst to yield 2,5-dibromopyridine.[4]

Step 3: Synthesis of 2-(5-Bromopyridin-2-yl)acetic acid

-

React 2,5-dibromopyridine with a strong base such as n-butyllithium at low temperature to selectively form the 2-lithiated pyridine species.

-

Quench the organolithium intermediate with solid carbon dioxide (dry ice).

-

Acidify the reaction mixture to protonate the carboxylate and isolate 2-(5-bromopyridin-2-yl)acetic acid.

Synthesis of 2-(5-Bromopyridin-2-yl)acetamide

-

Activation of the Carboxylic Acid: In a dry, inert atmosphere, dissolve 2-(5-bromopyridin-2-yl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), along with an activator like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes.

-

Amidation: Cool the reaction mixture in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure 2-(5-Bromopyridin-2-yl)acetamide.

Visualizing the Synthesis: Reaction Pathways

The following diagrams illustrate the plausible synthetic pathways for 2-(5-Bromopyridin-2-yl)acetamide.

Figure 1: Plausible synthetic pathway to 2-(5-Bromopyridin-2-yl)acetamide via the carboxylic acid intermediate.

Figure 2: Alternative synthetic pathway to 2-(5-Bromopyridin-2-yl)acetamide via the nitrile intermediate.

Conclusion and Future Outlook

2-(5-Bromopyridin-2-yl)acetamide stands as a testament to the fact that the importance of a chemical compound is not always defined by its own biological activity, but by the potential it unlocks. While its own history may be that of a quiet enabler, its role in the future of drug discovery is likely to be significant. As medicinal chemists continue to explore the vast chemical space around the pyridine scaffold, the demand for versatile and functionalized building blocks like 2-(5-Bromopyridin-2-yl)acetamide will undoubtedly grow. Further research into more efficient and scalable syntheses of this compound and its derivatives will be crucial in accelerating the development of novel therapeutics for a wide range of diseases.

References

- CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.).

- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents. (n.d.).

-

Synthesis of 2-Amino-5-bromopyridine. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Al-Ostoot, F. H., Zabiulla, Salah, S., & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

- US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents. (n.d.).

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2021). MDPI. Retrieved January 26, 2026, from [Link]

- EP2526099B1 - Improved process for the preparation of amide intermediates and their use thereof - Google Patents. (n.d.).

-

An Improved Asymmetric Synthesis Of Azaspiro Compounds. (n.d.). Quick Company. Retrieved January 26, 2026, from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

- WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents. (n.d.).

-

Hydrolysis derivatives of (pyridyl-2)acetonitrile. (1980). PubMed. Retrieved January 26, 2026, from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

- Hydrolysis of acetonitrile to acetamide - US3040095A - Google Patents. (n.d.).

-

The Preparation of Acetyl Bromide from Acetic Acid and Bromine in the Presence of Red and Yellow Phosphorus. (n.d.). IU Indianapolis. Retrieved January 26, 2026, from [Link]

- RU2565059C1 - Method of producing carboxylic acid amides - Google Patents. (n.d.).

-

selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]

-

(PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]

- 8. WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetamide as a Foundational Building Block for Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Targeted Protein Degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology, particularly for Proteolysis-Targeting Chimeras (PROTACs), lies the modular assembly of small molecule building blocks. This guide provides a detailed examination of 2-(5-Bromopyridin-2-yl)acetamide , a critical starting material and structural linchpin for constructing ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will explore the causality behind its selection, provide field-proven synthetic protocols for its conversion into functional CRBN ligands like pomalidomide, detail its incorporation into heterobifunctional degraders, and outline the essential biochemical and cellular assays required for characterization. This document serves as a practical, in-depth resource for researchers aiming to leverage this versatile building block in the design and execution of novel protein degradation strategies.

Introduction: The Building Block Approach to Hijacking the Ubiquitin-Proteasome System

The Ubiquitin-Proteasome System (UPS) is the cell's natural machinery for protein homeostasis, responsible for identifying and eliminating damaged or unnecessary proteins.[1][2] TPD technologies, such as PROTACs and molecular glues, hijack this system to selectively destroy specific proteins of interest (POIs).[1][3][4]

PROTACs are heterobifunctional molecules comprising three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][5] This tripartite structure brings the POI into close proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][4] Cereblon (CRBN), a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) complex, is one of the most widely utilized E3 ligases in PROTAC design due to the favorable pharmacological properties of its ligands.[3][6][7][8]

The modular nature of PROTACs makes their design and optimization a synthetic chemistry endeavor heavily reliant on a robust toolkit of chemical building blocks. 2-(5-Bromopyridin-2-yl)acetamide stands out as a premier starting material for the synthesis of the most common class of CRBN ligands, the immunomodulatory drugs (IMiDs) and their derivatives, such as pomalidomide and thalidomide.[3][7]

The Core Component: A Deep Dive into 2-(5-Bromopyridin-2-yl)acetamide

Chemical Properties and Strategic Importance

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₇H₇BrN₂O | |

| Molecular Weight | 215.06 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Key Functional Groups | Pyridine Ring, Amide, Bromine Atom | The pyridine provides a core scaffold. The amide is a precursor to the glutarimide ring. The bromine atom serves as a crucial synthetic handle for linker attachment via cross-coupling reactions. |

The strategic value of 2-(5-Bromopyridin-2-yl)acetamide lies in its pre-installed functionalities, which streamline the synthesis of complex CRBN ligands. The bromine atom on the pyridine ring is the key to its utility as a building block. It provides a specific, reactive site for introducing linkers through well-established and high-yielding reactions like Sonogashira, Suzuki, or Buchwald-Hartwig couplings, allowing for the modular and efficient assembly of PROTAC libraries.[9]

Rationale for Use: Why This Specific Moiety?

The 5-bromopyridin-2-yl core is not an arbitrary choice. It forms the backbone of pomalidomide, a potent CRBN binder.[10] Structural biology has shown that the glutarimide portion of pomalidomide is essential for binding to CRBN, fitting into a specific pocket and forming key hydrogen bonds.[11] The phthalimide portion (derived from the pyridinyl acetamide) provides the surface for recruiting neosubstrates.[7] When incorporated into a PROTAC, the linker is typically attached to the phthalimide ring system, as modifications at this position are well-tolerated and extend out from the CRBN-ligand complex, allowing the other end of the PROTAC to engage the target protein.[6][12] The bromine atom provides the ideal attachment point for this linker installation.

From Building Block to E3 Ligase Ligand: Synthesis of a Pomalidomide-Based Core

The transformation of 2-(5-Bromopyridin-2-yl)acetamide into a functional CRBN-recruiting ligand is a cornerstone of PROTAC synthesis. The following protocol outlines a common route to a pomalidomide analogue ready for linker conjugation.

Workflow for Pomalidomide Analogue Synthesis

Caption: Synthetic workflow from the starting material to a linker-functionalized CRBN ligand.

Detailed Experimental Protocol: Synthesis of 4-Bromo-Thalidomide Analogue

This protocol describes the crucial condensation step to form the core structure.

Objective: To synthesize 4-bromothalidomide, a direct precursor for linker attachment.[9]

Materials:

-

3-Bromophthalic anhydride

-

3-Aminopiperidine-2,6-dione hydrochloride (or the free base)

-

Sodium Acetate (NaOAc)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-bromophthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione (1.1 eq), and sodium acetate (1.2 eq).

-

Solvent Addition: Add glacial acetic acid to the flask to create a stirrable slurry.

-

Reflux: Heat the mixture to reflux (typically ~120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality Insight: The high temperature and acidic conditions are necessary to drive the condensation reaction and subsequent cyclization (dehydration) to form the imide rings. Sodium acetate acts as a base to facilitate the initial nucleophilic attack.

-

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

-

Isolation: Pour the reaction mixture into cold water and stir. Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid with water and then a cold, non-polar solvent like diethyl ether or hexane to remove residual acetic acid and impurities. The resulting 4-bromothalidomide can be further purified by recrystallization or column chromatography if necessary.[9]

Self-Validation:

-

Expected Outcome: A solid product.

-

QC Check: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS. The mass spectrum should show the expected molecular ion peak for C₁₃H₉BrN₂O₄.

Building the PROTAC: Linker Attachment and Final Assembly

With the brominated CRBN ligand in hand, the next step is to attach the linker. The choice of linker is critical, as its length, rigidity, and composition significantly impact the formation and stability of the ternary complex and, consequently, the degradation efficiency.[3]

Protocol: Sonogashira Coupling for Linker Attachment

This protocol details a common method for attaching an alkyne-containing linker, which provides a rigid connection.[9]

Objective: To couple a terminal alkyne linker (e.g., propargyl amine or a PEG-alkyne) to the 4-bromothalidomide core.

Materials:

-

4-Bromothalidomide (1.0 eq)

-

Terminal alkyne-functionalized linker (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

A suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Schlenk flask and nitrogen/argon line

Procedure:

-

Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add 4-bromothalidomide, the palladium catalyst, and CuI to the flask.

-

Solvent and Base: Add the anhydrous solvent, followed by the base.

-

Linker Addition: Add the terminal alkyne linker to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Causality Insight: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle of the cross-coupling. Cu(I) acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which speeds up the reaction. The base is required to deprotonate the terminal alkyne and neutralize the HBr formed.

-

-

Workup and Purification: Once complete, filter the reaction mixture through celite to remove the catalyst. The filtrate can be concentrated and purified by silica gel column chromatography to yield the desired CRBN ligand-linker conjugate.[9]

Final PROTAC Assembly Workflow

Caption: Overall workflow for assembling a final PROTAC molecule.

Characterization: Essential Assays for PROTAC Validation

Once synthesized, the PROTAC must be rigorously tested to validate its function. This involves a suite of biochemical and cellular assays.[13][14]

Biochemical Assays: Confirming Ternary Complex Formation

The ability of a PROTAC to induce a stable ternary complex (POI-PROTAC-E3 Ligase) is a strong predictor of its degradation activity.[15][16]

Key Assay: Fluorescence Polarization (FP)

-

Principle: An FP assay can measure the binding affinity of the PROTAC to both the POI and CRBN individually, and more importantly, can be used in a competitive format to assess ternary complex formation.[15][16]

-

Protocol Outline:

-

A fluorescently labeled ligand (tracer) for CRBN is incubated with the purified CRBN protein.

-

In the bound state, the tracer tumbles slowly, emitting highly polarized light.

-

The synthesized PROTAC is titrated into the solution. If it binds to CRBN, it will displace the tracer, causing it to tumble faster and emit depolarized light.

-

The change in polarization is measured to determine the binary binding affinity (IC₅₀/Kᵢ).

-

To assess ternary complex formation, the experiment is repeated in the presence of the POI. A positive cooperativity factor (α), where the PROTAC binds more tightly in the presence of the POI, indicates favorable ternary complex formation.[17]

-

Cellular Assays: Measuring Protein Degradation

The ultimate test of a PROTAC is its ability to degrade the target protein within a cellular context.

Key Assay: Western Blotting for DC₅₀ and Dₘₐₓ Determination

-

Principle: This semi-quantitative technique measures the amount of POI remaining in cells after treatment with the PROTAC.

-

Protocol Outline:

-

Cell Treatment: Plate a relevant cell line and treat with a serial dilution of the PROTAC for a set period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them to release cellular proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the normalized POI level against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).[18][19]

-

Example Quantitative Data:

| PROTAC ID | Target | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |

| RC-3 | BTK | CRBN | <10 | ~90 |

| NC-1 | BTK | CRBN | 2.2 | 97 |

| Reference Data |

Data adapted from studies on BTK degraders to illustrate typical values.[18]

Conclusion and Future Outlook

2-(5-Bromopyridin-2-yl)acetamide is more than just a chemical reagent; it is a foundational element that has enabled the rapid expansion of CRBN-based targeted protein degradation. Its inherent chemical handles and direct lineage to potent IMiD ligands provide a reliable and efficient entry point for the synthesis of novel degraders. Understanding the rationale behind its use and mastering the synthetic and analytical protocols associated with it are essential skills for any researcher in the field. As the TPD landscape evolves, new CRBN binders and alternative E3 ligases are continuously being explored.[2][20] However, the principles of modular design and the synthetic logic established through the use of building blocks like 2-(5-Bromopyridin-2-yl)acetamide will undoubtedly continue to guide the development of the next generation of protein-degrading therapeutics.

References

-

Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison. [Link]

-

Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. [Link]

-

Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society. [Link]

-

Molecular mechanisms of cereblon-based drugs. Pharmacology & Therapeutics. [Link]

-

Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery. [Link]

-

Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]

-

N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E. [Link]

-

The four steps involved in the capsule-based PROTAC synthesis. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]

-

Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences. [Link]

-

CRBN binding and E3 inhibition by thalidomide derivatives. ResearchGate. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]

-

Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

-

Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Publications. [Link]

-

Frequency of CRBN ligands used in PROTAC compounds. ResearchGate. [Link]

-

Pomalidomide. PubChem. [Link]

-

Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI. [Link]

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

-

Positive selection of cereblon modified function including its E3 ubiquitin ligase activity and binding efficiency with AMPK. Scientific Reports. [Link]

-

Early-Stage PROTAC Development and the Road to IND. AAPS Newsmagazine. [Link]

-

The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment. ResearchGate. [Link]

-

One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. [Link]

-

Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

-

PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]

-

Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). YouTube. [Link]

-

Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. Nature Communications. [Link]

-

Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. ChemRxiv. [Link]

-

A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Europe PMC. [Link]

-

Proteolysis-targeting chimera (PROTAC) delivery system: advancing protein degraders towards clinical translation. Chemical Society Reviews. [Link]

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers. [Link]

Sources

- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

- 3. asset.library.wisc.edu [asset.library.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of cereblon-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.chalmers.se [research.chalmers.se]

- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 10. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lifesensors.com [lifesensors.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lifesensors.com [lifesensors.com]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to Investigating the Potential Biological Activity of 2-(5-Bromopyridin-2-yl)acetamide

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, continues to be a focal point of medicinal chemistry due to its diverse biological activities[1]. When functionalized, such as in the case of 2-(5-Bromopyridin-2-yl)acetamide, it presents a unique opportunity for investigating a spectrum of potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic evaluation of this promising, yet underexplored, compound. While direct biological data for 2-(5-Bromopyridin-2-yl)acetamide is not extensively documented, this guide will leverage structure-activity relationship (SAR) insights from analogous compounds to propose a robust, multi-pronged research and development strategy[2].

Compound Profile: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is the bedrock of any biological investigation. These properties influence solubility, stability, and bioavailability, all of which are critical for assay development and eventual therapeutic efficacy.

| Property | Value | Source |

| IUPAC Name | 2-(5-bromopyridin-2-yl)acetamide | Fluorochem |

| CAS Number | 1335055-45-2 | Ambeed.com[3], Fluorochem |

| Molecular Formula | C7H7BrN2O | Fluorochem[4][5] |

| Molecular Weight | 215.05 g/mol | Fluorochem[4] |

| Canonical SMILES | NC(=O)CC1=CC=C(Br)C=N1 | Fluorochem |

Proposed Synthesis Route

While multiple synthetic routes may be viable, a common approach for the synthesis of acetamide derivatives of pyridine involves the use of 2-amino-5-bromopyridine as a starting material[6][7]. A plausible and efficient synthesis of 2-(5-Bromopyridin-2-yl)acetamide is outlined below.

Diagram: Proposed Synthesis of 2-(5-Bromopyridin-2-yl)acetamide

Caption: A potential multi-step synthesis of 2-(5-Bromopyridin-2-yl)acetamide.

Predicted Biological Activities and Potential Mechanisms of Action

The biological activity of 2-(5-Bromopyridin-2-yl)acetamide can be predicted by examining the known activities of structurally similar compounds. The bromopyridine and acetamide moieties are present in a variety of bioactive molecules, suggesting several avenues for investigation.

Anticancer Activity

The pyridine nucleus is a common feature in a multitude of anticancer agents[1]. Furthermore, various acetamide derivatives have demonstrated significant antiproliferative effects[8][9][10]. The presence of a halogen, in this case, bromine, can also contribute to cytotoxic activity[1].

Potential Mechanisms of Action:

-

Kinase Inhibition: Many kinase inhibitors incorporate a pyridine scaffold. The nitrogen atom can act as a hydrogen bond acceptor in the ATP-binding pocket of various kinases. Bromopyridine-containing compounds have shown inhibitory activity against kinases such as GSK-3β, IKK-β, and ROCK-1[11][12].

-

Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways.

-

Cell Cycle Arrest: Investigation into the compound's effect on cell cycle progression at various checkpoints (G1/S, G2/M) would be warranted.

Anti-inflammatory Activity

Acetamide derivatives are known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors[13][14]. The anti-inflammatory activity of novel heterocyclic acetamide derivatives has been reported, making this a promising area of investigation[15][16].

Potential Mechanisms of Action:

-

COX-2 Inhibition: The compound may selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

-

Modulation of Pro-inflammatory Cytokines: The compound could potentially suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Antimicrobial Activity

Pyridine derivatives have a long history as antimicrobial agents[1]. The combination of a pyridine ring and an acetamide group has been explored for the development of novel antibacterial and antifungal compounds[17][18].

Potential Mechanisms of Action:

-

Inhibition of Essential Enzymes: The compound could target enzymes crucial for bacterial or fungal survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Wall Synthesis: The structural integrity of the microbial cell wall could be a potential target.

-

Biofilm Formation Inhibition: Some heterocyclic compounds have been shown to inhibit the formation of microbial biofilms, a key factor in chronic infections[18].

Neuroprotective Activity

Recent studies have highlighted the potential of certain small molecules to exhibit neuroprotective effects[19]. The TRPC3 channel, implicated in neurodegeneration, has been targeted by novel antagonists, suggesting that ion channel modulation could be a fruitful area of research[20]. Given the prevalence of pyridine scaffolds in centrally acting agents, exploring neuroprotective activity is a logical extension.

Potential Mechanisms of Action:

-

Ion Channel Modulation: The compound could act as an antagonist or modulator of ion channels involved in neurodegenerative processes, such as TRPC3[20].

-

Antioxidant Activity: The compound may possess radical scavenging properties, mitigating oxidative stress, a common factor in neurodegenerative diseases.

-

Activation of Glutamate Transporters: Enhancing the expression of glutamate transporters like EAAT2 can prevent excitotoxicity, and pyridazine derivatives have shown activity in this area[21].

Proposed Experimental Workflows

A hierarchical screening approach is recommended, starting with broad in vitro assays and progressing to more focused mechanism-of-action studies and, ultimately, in vivo validation.

Diagram: Hierarchical Screening Workflow

Caption: A proposed workflow for the biological evaluation of 2-(5-Bromopyridin-2-yl)acetamide.

In Vitro Anticancer Screening

Objective: To assess the cytotoxic and antiproliferative activity of 2-(5-Bromopyridin-2-yl)acetamide against a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media and conditions.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 2-(5-Bromopyridin-2-yl)acetamide (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Anti-inflammatory Screening

Objective: To evaluate the potential of 2-(5-Bromopyridin-2-yl)acetamide to inhibit key enzymes in the inflammatory pathway.

Protocol: COX-2 Inhibition Assay (Enzymatic)

-

Reagents: Obtain a commercial COX-2 inhibitor screening assay kit.

-

Assay Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution as per the manufacturer's instructions.

-

Compound Incubation: Add various concentrations of 2-(5-Bromopyridin-2-yl)acetamide to the wells of a 96-well plate, followed by the COX-2 enzyme. Incubate for a specified period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Detection: Measure the product formation (e.g., prostaglandin H2) using a colorimetric or fluorometric method as described in the kit protocol.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

In Vitro Antimicrobial Screening

Objective: To determine the minimum inhibitory concentration (MIC) of 2-(5-Bromopyridin-2-yl)acetamide against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay

-

Microorganism Culture: Grow selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

-

Compound Dilution: Prepare a two-fold serial dilution of 2-(5-Bromopyridin-2-yl)acetamide in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Interpretation and Future Directions

The initial in vitro screening will provide valuable data to guide the subsequent stages of research.

| Assay | Key Metric | Interpretation |

| MTT Assay | IC50 | A low IC50 value indicates potent cytotoxic activity. Selectivity for cancer cells over non-cancerous cells is desirable. |

| COX-2 Inhibition | IC50 | A low IC50 value suggests potential as an anti-inflammatory agent. |

| Broth Microdilution | MIC | A low MIC value indicates strong antimicrobial activity. |

Should promising activity be identified in any of these areas, further investigation into the mechanism of action is warranted. For instance, if significant anticancer activity is observed, studies such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins would be the logical next steps.

For compounds demonstrating potent activity and a well-defined mechanism of action, lead optimization through medicinal chemistry efforts can be initiated. This would involve the synthesis of analogues to establish a structure-activity relationship and improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While 2-(5-Bromopyridin-2-yl)acetamide is a relatively uncharacterized compound, its structural motifs suggest a high probability of possessing interesting biological activities. This guide provides a comprehensive and technically sound framework for the systematic investigation of its therapeutic potential. By following a logical progression from in vitro screening to mechanism-of-action studies and lead optimization, researchers can efficiently and effectively unlock the promise held within this novel chemical entity. The insights gained from such studies will not only elucidate the specific activities of 2-(5-Bromopyridin-2-yl)acetamide but also contribute to the broader understanding of the therapeutic potential of bromopyridine-containing compounds.

References

-

ResearchGate. The synthetic strategy of new pyridine clubbed acetamides via n-alkylation/c–n coupling reaction, sulfonamide drug and their biological approach. Available at: [Link][15]

-

Comparative Analysis of N-(4-Bromopyridin-2-yl)acetamide. Comparative Analysis of N-(4-Bromopyridin-2-yl)acetamide. Available at: [Link][2]

-

ResearchGate. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Available at: [Link][17]

-

Heterocyclic Letters. No.1|155-166|Nov-Jan| 2017 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN. Available at: [Link][22]

-

ACS Publications. Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Available at: [Link][23]

-

PubMed. Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Available at: [Link][24]

-

PMC. Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects. Available at: [Link][20]

-

PMC. N-(5-Bromopyridin-2-yl)acetamide. Available at: [Link][25]

-

ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available at: [Link][11]

-

PMC. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Available at: [Link][18]

-

MDPI. Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. Available at: [Link][12]

-

Google Patents. WO2013080222A1 - Substituted pyridine derivatives as fabi inhibitors. Available at: [26]

-

Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol. Available at: [Link][8]

-

ResearchGate. Design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic, anti-inflammatory, and antimicrobial activities. Available at: [Link][16]

-

WIPO Patentscope. WO/2024/008625 PROCEDURE FOR THE SYNTHESIS OF TIRBANIBULIN. Available at: [Link][27]

-

Google Patents. WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents. Available at: [28]

-

PubMed. The fate of platinum(II) and platinum(IV) anti-cancer agents in cancer cells and tumours. Available at: [Link][29]

-

MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available at: [Link][30]

-

ACS Publications. Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Available at: [Link][31]

-

PMC. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators. Available at: [Link][21]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link][1]

-

ResearchGate. Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Available at: [Link][9]

-

2-Bromopyridine: A Gateway to Pharmaceutical Innovation. 2-Bromopyridine: A Gateway to Pharmaceutical Innovation. Available at: [Link][7]

-

Google Patents. US20120157434A1 - Antimicrobial heterocyclic compounds for treatment of bacterial infections. Available at: [32]

-

Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)acetamide: An. Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)acetamide: An. Available at: [Link][33]

-

Frontiers. Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells. Available at: [Link][19]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available at: [Link][13]

-

Chemsrc. Bromopyridine | Chemical Product Catalog. Available at: [Link][34]

-

Google Patents. WO2018069468A1 - Benzothiazole derivatives as dyrk1 inhibitors. Available at: [35]

-

AA Blocks. Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Available at: [Link][36]

-

PubMed. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. Available at: [Link][14]

-

Who we serve. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Available at: [Link][37]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available at: [Link][10]

-

The Royal Society of Chemistry. Degrasyn exhibits antibiotic activity against multi-resistant Staphylococcus aureus by modifying several essential cysteines. Available at: [Link][38]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link][39]

-

Googleapis.com. PYRIDINE ACETAMIDE DERIVATIVE SERVING AS CDK INHIBITOR, AND PREPARATION METHOD THEREFOR AND USE THEREOF. Available at: [Link][40]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1335055-45-2 | 2-(5-Bromopyridin-2-yl)acetamide | Bromides | Ambeed.com [ambeed.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. archivepp.com [archivepp.com]

- 14. Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]

- 20. Discovery of a potent and selective TRPC3 antagonist with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. heteroletters.org [heteroletters.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Novel potassium channel activators: synthesis and structure-activity relationship studies of 3,4-dihydro-2H-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. WO2013080222A1 - Substituted pyridine derivatives as fabi inhibitors - Google Patents [patents.google.com]

- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 28. WO2006067446A1 - Pyridine carboxamide derivatives for use as anticancer agents - Google Patents [patents.google.com]

- 29. The fate of platinum(II) and platinum(IV) anti-cancer agents in cancer cells and tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. US20120157434A1 - Antimicrobial heterocyclic compounds for treatment of bacterial infections - Google Patents [patents.google.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Bromopyridine | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 35. WO2018069468A1 - Benzothiazole derivatives as dyrk1 inhibitors - Google Patents [patents.google.com]

- 36. aablocks.com [aablocks.com]

- 37. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 38. rsc.org [rsc.org]

- 39. rsc.org [rsc.org]

- 40. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Ascendancy of 2-Acetamidopyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

The pyridine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Among its myriad derivatives, the 2-acetamidopyridine moiety has emerged as a privileged substructure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-acetamidopyridine derivatives, offering researchers and drug development professionals a comprehensive overview of this promising chemical class.

The 2-Acetamidopyridine Core: A Privileged Scaffold

The 2-acetamidopyridine unit, characterized by an acetamido group at the C2 position of a pyridine ring, offers a unique combination of structural and electronic features. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide functionality can serve as both a hydrogen bond donor and acceptor. This dual capacity for hydrogen bonding, coupled with the aromatic nature of the pyridine ring, allows for a multitude of interactions with biological macromolecules, particularly the ATP-binding sites of kinases.[2] Consequently, this scaffold has been extensively explored in the development of inhibitors for various protein kinases implicated in cancer, inflammation, and neurodegenerative diseases.

Synthetic Strategies: Building the 2-Acetamidopyridine Core

The construction of 2-acetamidopyridine derivatives typically begins with the readily available 2-aminopyridine. A common and straightforward approach involves the acylation of 2-aminopyridine with an appropriate acylating agent.

General Experimental Protocol: Synthesis of N-(pyridin-2-yl)acetamide Derivatives

A representative synthetic protocol for generating a library of N-(pyridin-2-yl)acetamide derivatives involves the condensation of a carboxylic acid with 2-aminopyridine. The following is a generalized procedure that can be adapted for various derivatives.

Materials:

-

Substituted carboxylic acid (1.0 eq)

-

2-Aminopyridine (1.0 eq)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the substituted carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 2-aminopyridine (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(pyridin-2-yl)acetamide derivative.

This versatile method allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Therapeutic Applications and Structure-Activity Relationships

The 2-acetamidopyridine scaffold has been successfully employed in the development of potent and selective inhibitors for several important drug targets.

Anticancer Agents: Targeting the Kinome

A significant focus of research on 2-acetamidopyridine derivatives has been in the realm of oncology, particularly as inhibitors of protein kinases that are often dysregulated in cancer.[3]

Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, and their overexpression is linked to various cancers. Several studies have reported the development of 2-aminopyridine and related derivatives as Aurora kinase inhibitors.[2][4][5] For instance, a series of 2,4-disubstituted pyrimidines, which can be considered bioisosteres of 2-acetamidopyridines, have shown potent inhibitory activity against Aurora A and Aurora B kinases.[4]

Structure-Activity Relationship Insights for Aurora Kinase Inhibitors:

-

Hinge-Binding Moiety: The 2-amino group of the pyridine ring is crucial for forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2]

-

Substitutions on the Pyridine Ring: Modifications at the 4- and 6-positions of the pyridine ring can significantly impact potency and selectivity.

-

The Acetyl Group and Beyond: The group attached to the 2-amino moiety can be varied to explore different sub-pockets of the kinase active site, influencing both potency and pharmacokinetic properties.

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors.

Caption: General workflow for the synthesis and evaluation of 2-acetamidopyridine derivatives as kinase inhibitors.

The p38 mitogen-activated protein (MAP) kinase is a key player in inflammatory signaling pathways, making it an attractive target for anti-inflammatory drugs.[6] Pyridinylimidazole-based compounds were among the first potent inhibitors of p38 MAP kinase, and this scaffold shares structural similarities with 2-acetamidopyridines.[6] The development of pyridinyltriazoles as p38 MAP kinase inhibitors further highlights the potential of pyridine-based scaffolds in this area.[7]

GSK-3 is implicated in a range of diseases, including neurodegenerative disorders like Alzheimer's disease, and cancer.[3][8] Several classes of pyridine and pyrimidine derivatives have been identified as potent GSK-3 inhibitors.[3] The development of imidazopyridine derivatives as GSK-3β inhibitors underscores the potential for modifications of the core pyridine structure to achieve high potency.[9]

Anti-inflammatory Agents

The role of 2-acetamidopyridine derivatives extends beyond kinase inhibition in cancer. Their potential as anti-inflammatory agents is also an active area of research.

In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

A standard preclinical model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rodents.[10][11][12]

Experimental Protocol:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week.

-

Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 2-acetamidopyridine derivative. The test compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Other Therapeutic Areas

The versatility of the 2-acetamidopyridine scaffold is further demonstrated by its exploration in other therapeutic areas, including:

-

Antifungal Agents: N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides have shown promising antifungal activity against Candida albicans and Aspergillus niger.[13]

-

Neurodegenerative Diseases: The ability of certain pyridine derivatives to chelate metal ions and inhibit cholinesterases suggests their potential in the treatment of Alzheimer's disease.[10]

In Vitro Biological Evaluation: Key Assays

The initial biological characterization of novel 2-acetamidopyridine derivatives often involves a panel of in vitro assays to determine their potency and cellular effects.

In Vitro Kinase Assay Protocol

To determine the inhibitory activity of a compound against a specific kinase, an in vitro kinase assay is performed. The following is a general protocol that can be adapted for various kinases.[14]

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compound (2-acetamidopyridine derivative)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the recombinant kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[15][16][17]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-acetamidopyridine derivative and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]